molecular formula C24H23N3O3S2 B11405372 1-Benzyl-4-[4-(phenylsulfonyl)-2-(thiophen-2-yl)-1,3-oxazol-5-yl]piperazine

1-Benzyl-4-[4-(phenylsulfonyl)-2-(thiophen-2-yl)-1,3-oxazol-5-yl]piperazine

Cat. No.: B11405372
M. Wt: 465.6 g/mol
InChI Key: LEBLNTYRQPMPHH-UHFFFAOYSA-N
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Description

1-[4-(BENZENESULFONYL)-2-(THIOPHEN-2-YL)-1,3-OXAZOL-5-YL]-4-BENZYLPIPERAZINE is a complex organic compound that features a unique combination of functional groups, including a benzenesulfonyl group, a thiophene ring, an oxazole ring, and a benzylpiperazine moiety

Preparation Methods

The synthesis of 1-[4-(BENZENESULFONYL)-2-(THIOPHEN-2-YL)-1,3-OXAZOL-5-YL]-4-BENZYLPIPERAZINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of a suitable precursor, such as a 2-aminothiophene derivative, with a carboxylic acid or its derivative under acidic or basic conditions.

    Introduction of the benzenesulfonyl group: This step involves the sulfonylation of the oxazole ring using benzenesulfonyl chloride in the presence of a base like pyridine or triethylamine.

    Attachment of the benzylpiperazine moiety: The final step involves the nucleophilic substitution reaction between the sulfonylated oxazole and benzylpiperazine under appropriate conditions, such as heating in a polar aprotic solvent like dimethylformamide (DMF).

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-[4-(BENZENESULFONYL)-2-(THIOPHEN-2-YL)-1,3-OXAZOL-5-YL]-4-BENZYLPIPERAZINE undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The benzenesulfonyl group can be reduced to a benzene ring using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The oxazole ring can undergo electrophilic substitution reactions, such as halogenation, using reagents like bromine or chlorine.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, acetonitrile), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes.

Scientific Research Applications

1-[4-(BENZENESULFONYL)-2-(THIOPHEN-2-YL)-1,3-OXAZOL-5-YL]-4-BENZYLPIPERAZINE has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials, particularly in the development of novel polymers and organic electronic materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: It is investigated as a potential drug candidate for various therapeutic applications, including the treatment of bacterial infections and inflammatory diseases.

    Industry: The compound is used in the development of advanced materials with specific electronic, optical, or mechanical properties.

Mechanism of Action

The mechanism of action of 1-[4-(BENZENESULFONYL)-2-(THIOPHEN-2-YL)-1,3-OXAZOL-5-YL]-4-BENZYLPIPERAZINE involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. The anti-inflammatory effects could be due to the inhibition of pro-inflammatory cytokines or enzymes like cyclooxygenase (COX). The compound’s interaction with cellular receptors and enzymes is a key area of research to elucidate its precise mechanism of action.

Comparison with Similar Compounds

1-[4-(BENZENESULFONYL)-2-(THIOPHEN-2-YL)-1,3-OXAZOL-5-YL]-4-BENZYLPIPERAZINE can be compared with other similar compounds, such as:

    4-[4-(BENZENESULFONYL)-2-THIOPHEN-2-YL-1,3-OXAZOL-5-YL]MORPHOLINE: This compound shares the benzenesulfonyl and thiophene-oxazole core but differs in the piperazine moiety, which is replaced by morpholine.

    BIS(THIOPHEN-2-YL)BENZOTHIADIAZOLE: This compound features a thiophene-benzothiadiazole core and is used in similar applications, particularly in materials science and organic electronics.

The uniqueness of 1-[4-(BENZENESULFONYL)-2-(THIOPHEN-2-YL)-1,3-OXAZOL-5-YL]-4-BENZYLPIPERAZINE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H23N3O3S2

Molecular Weight

465.6 g/mol

IUPAC Name

4-(benzenesulfonyl)-5-(4-benzylpiperazin-1-yl)-2-thiophen-2-yl-1,3-oxazole

InChI

InChI=1S/C24H23N3O3S2/c28-32(29,20-10-5-2-6-11-20)23-24(30-22(25-23)21-12-7-17-31-21)27-15-13-26(14-16-27)18-19-8-3-1-4-9-19/h1-12,17H,13-16,18H2

InChI Key

LEBLNTYRQPMPHH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=C(N=C(O3)C4=CC=CS4)S(=O)(=O)C5=CC=CC=C5

Origin of Product

United States

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